Pericosine B

Description

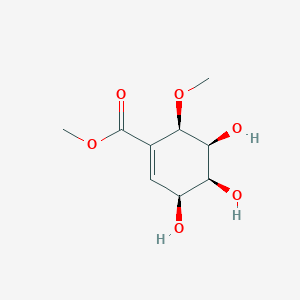

Structure

3D Structure

Properties

Molecular Formula |

C9H14O6 |

|---|---|

Molecular Weight |

218.2 g/mol |

IUPAC Name |

methyl (3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8+/m0/s1 |

InChI Key |

VUQJXZNNVAWIKZ-DKXJUACHSA-N |

Isomeric SMILES |

CO[C@H]1[C@H]([C@H]([C@H](C=C1C(=O)OC)O)O)O |

Canonical SMILES |

COC1C(C(C(C=C1C(=O)OC)O)O)O |

Synonyms |

pericosine B |

Origin of Product |

United States |

Isolation, Enantiomeric Composition, and Structural Elucidation Methodologies

Determination of Enantiomeric Composition

Application of Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Initial investigations into the stereochemistry of Pericosine B were prompted by the observation of a small specific rotation for the natural product compared to its synthetic counterpart, suggesting that it might exist as an enantiomeric mixture. nih.govresearchgate.net To verify this, direct enantioseparation was performed using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

For the successful separation of this compound enantiomers, a specialized chiral stationary phase (CSP) was required. Researchers identified the CHIRALPAK® IA column as suitable for this purpose. nih.govresearchgate.net This direct analytical method provided conclusive evidence that naturally occurring this compound is indeed an enantiomeric mixture. nih.gov This application of chiral HPLC to intact carbasugars represents a significant and relatively uncommon use of the technique. nih.govresearchgate.net

Methodological Advancements in Chiral HPLC for Carbasugars

The successful enantioseparation of carbasugars like this compound is part of a broader advancement in chiral chromatography. chromatographyonline.comdrpress.org Traditional chromatography focused on improving selectivity through the synthesis of new chiral stationary phases (CSPs). chromatographyonline.com Modern advancements, however, have also emphasized speed and efficiency, driven by the development of ultrahigh-pressure liquid chromatography (UHPLC) systems and the use of sub-2-µm particle-based CSPs. chromatographyonline.com These innovations allow for significantly faster analysis times, moving from separations that once took nearly an hour to sub-minute analyses. chromatographyonline.com

The selection of an appropriate CSP is critical for the resolution of enantiomers. CSPs like the CYCLOBOND™ series, which are based on derivatized cyclodextrins, offer unique chiral recognition mechanisms. sigmaaldrich.com The choice of a specific column, such as the CHIRALPAK® IA used for this compound, is determined by the specific structural and chemical properties of the analyte. nih.govrsc.org The development of a diverse range of CSPs, including Pirkle-type, polysaccharide-based, and macrocyclic glycopeptide-based columns, has expanded the toolkit available for the challenging task of separating chiral compounds like carbasugars. sigmaaldrich.comhumanjournals.com

Synthetic Approaches and Methodologies

Strategic Importance of Total Synthesis

The total synthesis of natural products like Pericosine B is a critical endeavor in chemical science, extending far beyond the simple replication of a molecule. It provides definitive proof of structure, enables access to rare materials, and allows for systematic structural modifications to probe biological function.

Natural products isolated in minute quantities often present significant challenges for complete structural elucidation by spectroscopic methods alone, particularly concerning the assignment of absolute and relative stereochemistry. mdpi.comresearchgate.net The multi-functionalized and torsionally strained cyclohexenoid core of the pericosines makes their structural determination by spectral analyses particularly difficult. mdpi.comresearchgate.net Total synthesis offers an unambiguous solution to this problem. By constructing the proposed structure from a starting material of known absolute configuration, a direct comparison of the synthetic material's spectroscopic data and optical rotation with that of the natural isolate can definitively confirm or disprove the proposed stereochemistry. oup.com In the case of the pericosine family, several originally proposed structures were later proven incorrect through total synthesis. oup.comoup.com For instance, the synthesis of the proposed structure for Pericosine A revealed that the spectroscopic data of the synthetic compound did not match the natural product, leading to a structural reassignment. oup.comoup.com Donohoe's successful synthesis of (+)-Pericosine B in 1998 was pivotal, as it not only confirmed the relative and absolute stereochemistry of this compound but also provided a reliable synthetic sample for further studies. mdpi.comresearchgate.net The absolute stereochemistry was confidently assigned based on the known configuration of the starting material, and the structure was further confirmed by X-ray crystallography of a key synthetic intermediate. researchgate.net

Many natural products are isolated as a single enantiomer, yet it is often the case that the unnatural enantiomer or other diastereomers possess unique or even more potent biological activities. mdpi.com Nature may also produce these compounds as enantiomeric mixtures. mdpi.comresearchgate.net Total synthesis provides the sole route to access these non-natural stereoisomers. mdpi.com This capability is crucial for understanding the stereochemical requirements of the biological target. For example, the synthesis of both enantiomers of Pericosine E and its various stereoisomers allowed for a thorough evaluation of their glycosidase inhibitory activities. mdpi.comresearchgate.net This study revealed that the naturally minor enantiomer, (+)-Pericosine E, was significantly more active than the naturally preferred (-)-enantiomer. nih.gov Similarly, the synthesis of various 6-halo-substituted analogues of Pericosine A and their enantiomers showed that while there was no significant difference in antitumor activity between enantiomers, there were notable differences in their ability to inhibit α-glucosidase. mdpi.com Such studies, which are entirely dependent on the power of chemical synthesis, are essential for developing a comprehensive understanding of how the three-dimensional structure of the pericosine scaffold relates to its biological function. mdpi.comsci-hub.se

An established total synthesis route serves as a versatile platform for the creation of analogues, which are molecules with deliberate structural modifications. researchgate.net The synthesis and biological testing of these analogues enable detailed Structure-Activity Relationship (SAR) studies. nih.govmdpi.com SAR studies are fundamental to medicinal chemistry, as they identify the specific parts of a molecule (pharmacophores) responsible for its biological activity and those that can be modified to improve properties like potency, selectivity, or metabolic stability. nih.gov For the pericosines, synthetic efforts have enabled the preparation of numerous analogues to probe their anticancer and glycosidase-inhibiting activities. researchgate.net For example, the synthesis of Pericosine E analogues with a methoxy (B1213986) group replacing the C6 chlorine atom was undertaken to explore the influence of the substituent's electronic properties and size on enzyme inhibition. nih.gov These studies help to build a detailed map of the structural requirements for bioactivity, guiding the design of future therapeutic agents based on the pericosine scaffold. researchgate.netmdpi.com

Major Total Synthesis Efforts of (+)-Pericosine B

Since its isolation, this compound has been the subject of several synthetic campaigns, with the first successful route being a landmark achievement in the field.

The cornerstone of Donohoe's synthesis was the strategic implementation of a hydrogen-bond-directed dihydroxylation reaction. mdpi.comresearchgate.net Dihydroxylation of an alkene with osmium tetroxide typically occurs on the less sterically hindered face of the molecule. However, in the synthesis of this compound, the desired stereochemical outcome required the oxidant to approach from the more hindered face of a cyclic allylic alcohol intermediate. researchgate.net

Other Approaches and Methodological Contributions

Several research groups have pursued the synthesis of this compound, contributing valuable insights and methodologies even when the total synthesis was not completed. These efforts have primarily focused on establishing the challenging stereochemistry of the cyclohexene (B86901) core through asymmetric reactions.

In 1998, Okamura and his team attempted a total synthesis of this compound, centering their strategy on an asymmetric Diels-Alder reaction. mdpi.com They utilized 3-hydroxy-2-pyrone as the diene and an acrylate (B77674) featuring a chiral auxiliary as the dienophile. mdpi.com The reaction was promoted by a basic catalyst, cinchonidine, and successfully produced the desired endo-adduct in high yield and with excellent diastereoselectivity. mdpi.com

Table 2: Details of Okamura's Asymmetric Diels-Alder Attempt

| Component | Description |

| Diene | 3-Hydroxy-2-pyrone mdpi.com |

| Dienophile | Acrylate with chiral auxiliary mdpi.com |

| Catalyst | Cinchonidine (basic catalyst) mdpi.com |

| Result | endo-Adduct mdpi.com |

| Yield | 93% mdpi.com |

| Diastereomeric Excess (de) | 95% mdpi.com |

In 2005, a distinct asymmetric Diels-Alder approach was reported by the group of Garcia Ruano. mdpi.comresearchgate.net Their strategy employed a chiral 3-sulfinylacrylonitrile as the dienophile reacting with furan (B31954) in the presence of a Lewis acid catalyst, dimethylaluminum chloride (Me₂AlCl). mdpi.comresearchgate.net The reaction yielded the desired endo adduct as the major product. mdpi.comresearchgate.net Subsequent steps involved dihydroxylation of the double bond and protection of the resulting diol. mdpi.comlookchem.com While this route established a key intermediate, the final conversion of the cyano group to the methoxycarbonyl group required for this compound was not reported. mdpi.com The sulfinyl group served a dual purpose: as a chiral auxiliary for the Diels-Alder reaction and as a precursor to a double bond needed for a later conjugate addition step. lookchem.com

Table 3: Details of Garcia Ruano's Asymmetric Diels-Alder Attempt

| Component | Description |

| Diene | Furan mdpi.comresearchgate.net |

| Dienophile | Chiral 3-sulfinylacrylonitrile mdpi.comresearchgate.net |

| Catalyst | Me₂AlCl (Lewis acid) mdpi.comresearchgate.net |

| Primary Product | endo Adduct (53% yield) mdpi.comresearchgate.net |

| Secondary Product | exo Adduct (10% yield) mdpi.comresearchgate.net |

| Status | Synthesis of final intermediate achieved; final step not reported. mdpi.comlookchem.com |

The structural similarity of pericosines to carbohydrates has prompted the use of common monosaccharides and their derivatives from the chiral pool as starting materials. These approaches are often divergent, allowing for the synthesis of multiple pericosine isomers from a common intermediate.

(-)-Quinic Acid: This naturally abundant chiral acid is a frequent starting material for the synthesis of various pericosines and their analogues. researchgate.netresearchgate.net It has been used to synthesize epimers of this compound and served as the starting point for the total synthesis of the unnatural antipode, (-)-Pericosine B. rsc.orgrsc.org The synthetic route towards (-)-Pericosine B from (-)-quinic acid is inherently divergent, as a common intermediate in the pathway was also used to produce Pericosine D. rsc.org This highlights the utility of (-)-quinic acid in accessing multiple members of the pericosine family. mdpi.comacs.org

(-)-Shikimic Acid: As a key biosynthetic precursor to aromatic amino acids, (-)-shikimic acid is a structurally relevant and valuable chiral starting material for pericosine synthesis. bas.bgcaldic.com It has been employed in the synthesis of key intermediates that are common to the synthesis of various pericosines. mdpi.com For instance, a diene intermediate used in the synthesis of (-)-Pericosine B was prepared from (-)-shikimic acid. caldic.com This precursor has also been used to synthesize (-)-Pericosine A, demonstrating its versatility as a starting point for different pericosine targets. mdpi.comresearchgate.net

Table 4: Summary of Divergent Synthetic Approaches to this compound and Relatives

| Precursor | Key Methodologies | Synthesized Products |

| D-Ribose | Ring-Closing Metathesis (RCM), Nozaki-Hiyama-Kishi (NHK) Vinylation, Baylis-Hillman Reaction rsc.orgrsc.orgresearchgate.net | (+)-Pericosine A, (+)-Pericosine B, (+)-Pericosine C mdpi.comrsc.org |

| (-)-Quinic Acid | Epoxidation, Epoxide Ring-Opening, Stereoselective Reduction researchgate.netrsc.orgrsc.org | (-)-Pericosine B, Pericosine C, Pericosine D researchgate.netrsc.org |

| (-)-Shikimic Acid | Epoxidation, Halohydrination mdpi.comcaldic.com | (-)-Pericosine A, (-)-Pericosine B (via common diene), Pericosine E mdpi.commdpi.comcaldic.com |

Synthesis of (-)-Pericosine B (Antipode)

The synthesis of the unnatural enantiomer, or antipode, of a natural product is significant for structure-activity relationship studies and for confirming absolute stereochemistry.

Stereoselective Synthesis from (-)-Quinic Acid

The synthesis hinged on several crucial stereoselective transformations. Key steps included the highly selective ring-opening of a β-epoxide intermediate and a sodium borohydride (B1222165) (NaBH₄) reduction of an unstable β,γ-unsaturated enone, both of which proceeded with excellent stereocontrol to establish the required stereocenters of the target molecule. rsc.orgrsc.orgnih.gov This work not only provided access to the unnatural enantiomer for biological evaluation but also further demonstrated the utility of (-)-quinic acid as a versatile chiral precursor for this class of compounds. researchgate.netcaldic.com

Table 5: Overview of the Synthesis of (-)-Pericosine B

| Parameter | Details |

| Starting Material | (-)-Quinic Acid rsc.orgrsc.org |

| Key Reactions | Stereoselective ring-opening of a β-epoxide, NaBH₄ reduction of a β,γ-unsaturated enone rsc.orgnih.gov |

| Number of Steps | 9 rsc.orgrsc.org |

| Overall Yield | 12% rsc.orgrsc.org |

Crucial Reaction Steps: Ring Opening of β-Epoxide, NaBH4 Reduction of β,γ-Unsaturated Enone

The first of these is the ring opening of a β-epoxide . This step is crucial for establishing the correct stereochemistry of the hydroxyl and methoxy groups on the cyclohexane (B81311) ring. nih.govrsc.orgmolaid.comscispace.comnii.ac.jp The epoxide, derived from (-)-quinic acid, undergoes a nucleophilic attack, leading to the formation of a key intermediate with the desired stereoconfiguration. nih.govrsc.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches offer an efficient and stereoselective pathway to this compound and its analogues. acs.orgnih.gov These methods leverage the high selectivity of enzymes for key transformations, often resulting in shorter synthetic routes and improved yields. acs.orgnih.govnih.gov

A notable chemoenzymatic strategy involves the microbial dihydroxylation of simple aromatic compounds. acs.orgnih.gov The microorganism Pseudomonas putida UV4 has been effectively utilized to convert various aromatic precursors into cis-dihydrodiols, which are versatile chiral building blocks for the synthesis of this compound and its related compounds. acs.orgnih.govresearchgate.netmolaid.com

Specifically, the biological cis-dihydroxylation of benzonitrile (B105546) using Pseudomonas putida UV4 serves as a key step in the synthesis of (+)-Pericosine B. acs.orgnih.gov Similarly, this method has been applied to other precursors, such as methyl benzoate (B1203000) and iodobenzene, to produce the corresponding cis-dihydrodiols, which were then converted into Pericosines A and C, respectively. acs.orgnih.govresearchgate.net This enzymatic transformation establishes the initial stereocenters on the cyclohexane ring with high enantiomeric purity. acs.orgacs.orgnih.gov

The primary advantage of chemoenzymatic synthesis lies in its exceptional stereochemical control. acs.orgnih.gov The enzymes employed in these processes, such as the dioxygenases from Pseudomonas putida UV4, are highly specific and catalyze reactions with excellent enantioselectivity. acs.orgmdpi.com This enzymatic precision often eliminates the need for complex chiral auxiliaries or multiple protection-deprotection steps that are common in traditional organic synthesis. nih.gov

Ring-Closing Metathesis (RCM) and Related Cyclization Approaches

Ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) have emerged as powerful tools in the synthesis of this compound and its analogs. researchgate.netnih.govresearchgate.netnii.ac.jp These methods facilitate the construction of the cyclohexene ring system from acyclic precursors with high efficiency and stereocontrol. nih.govrsc.org

RCEYM has also been successfully applied in the synthesis of (+)-Pericosine B and C. researchgate.netnii.ac.jpresearchgate.net This reaction involves the metathesis of an enyne substrate to form a conjugated diene system within the cyclohexene ring. beilstein-journals.orgbeilstein-journals.org The use of RCEYM provides an alternative and effective route to the core structure of these natural products. researchgate.netnii.ac.jp

In conjunction with cyclization strategies, diastereoselective tandem reactions have been employed to construct the this compound framework. researchgate.netrsc.orgmdpi.com One such approach involves a seleno-Michael/aldol (B89426) reaction sequence. researchgate.netrsc.orgmdpi.com This tandem reaction allows for the formation of the carbocyclic ring with a high degree of diastereoselective control. researchgate.netrsc.org

The synthesis of (+)-Pericosine B has been achieved using this methodology, where a linear precursor derived from D-ribose undergoes a seleno-Michael addition followed by an intramolecular aldol condensation to form the cyclohexene ring. researchgate.netdntb.gov.ua This key step establishes the relative stereochemistry of the substituents on the newly formed ring. researchgate.netrsc.org Subsequent functional group manipulations then lead to the final target molecule. researchgate.net This method showcases the utility of tandem reactions in streamlining the synthesis of complex natural products like this compound. researchgate.netmdpi.com

Biomimetic Synthetic Strategies Using Epoxides as Common Intermediates

The synthesis of complex natural products like the pericosine family has increasingly turned towards biomimetic strategies, which seek to replicate the plausible biosynthetic pathways found in nature. A prominent biomimetic approach for synthesizing pericosines involves the strategic use of epoxide intermediates. mdpi.com This methodology is inspired by the isolation of pericoside, a natural precursor to pericosine A, which suggests that epoxide-opening cascades are a key part of the natural synthetic route. mdpi.com

In these synthetic endeavors, two distinct types of epoxides, often a syn-epoxide and an anti-epoxide, serve as crucial common intermediates. mdpi.comsemanticscholar.org These epoxides can be prepared with high regio- and stereoselectivity from readily available chiral starting materials like (-)-shikimic acid or (-)-quinic acid. mdpi.comresearchgate.net For instance, the synthesis of Pericosine E, a natural O-linked carbadisaccharide composed of a pericosine A-like moiety and a this compound-like moiety, exemplifies this strategy. mdpi.comsemanticscholar.org In this synthesis, a chlorohydrin (derived from a syn-epoxide) acts as a glycosyl donor, while an anti-epoxide (corresponding to the this compound core) functions as a glycosyl acceptor. mdpi.comresearchgate.net The coupling of these two key intermediates is typically achieved using a Lewis acid catalyst, such as BF₃·Et₂O, to construct the unique O-linked carbadisaccharide structure. researchgate.net

The development of efficient and regioselective methods for creating these key epoxide intermediates has been a significant achievement. acs.org For example, the anti-epoxidation of a diene intermediate can be achieved using methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), while bromohydrination can be accomplished with N-bromosuccinimide (NBS) in an aqueous solvent system, which can then be converted to the corresponding epoxide. semanticscholar.orgacs.org This biomimetic approach, centered on versatile epoxide intermediates, provides a flexible and powerful platform for accessing not only this compound but also other members of the pericosine family and their complex analogues. mdpi.comsemanticscholar.org

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is a significant undertaking in organic chemistry, marked by a series of distinct challenges that have spurred considerable innovation. These difficulties stem primarily from the molecule's unique and densely functionalized structure.

A primary challenge in the synthesis and structural elucidation of this compound is its multi-functionalized cyclohexenoid core. mdpi.comresearchgate.net This carbocyclic framework is densely packed with stereogenic centers and functional groups, leading to significant torsional strain. mdpi.comresearchgate.net This inherent strain makes the molecule conformationally complex and has historically complicated the determination of its relative and absolute stereochemistry by spectroscopic methods alone, such as NMR analysis. mdpi.comresearchgate.net Consequently, total synthesis became an indispensable tool to definitively confirm the stereo structures of most pericosines. mdpi.comresearchgate.netscienceopen.com

The precise arrangement of multiple hydroxyl groups and other substituents on the six-membered ring requires synthetic methods that can overcome the steric hindrance and electronic complexities of the core. mdpi.com Early synthetic efforts highlighted the difficulty in controlling reactions on such a strained and intricate scaffold. mdpi.com The development of strategies to construct this core, often starting from natural precursors like (-)-quinic acid or (-)-shikimic acid, has been a central theme in the synthetic chemistry of the pericosine family. mdpi.com

Achieving precise stereochemical control over the multiple chiral centers of this compound is arguably the most critical challenge in its total synthesis. mdpi.comresearchgate.net The synthesis requires several key steps where the formation of one stereocenter relative to existing ones must be highly selective (diastereoselective).

One of the first successful total syntheses of (+)-Pericosine B, reported by Donohoe and co-workers, employed a hydrogen-bond-directed dihydroxylation with osmium tetroxide to install a cis,cis-triol with the correct stereochemistry. mdpi.comresearchgate.net This represents a significant innovation in controlling facial selectivity on the cyclohexene ring. Other approaches have utilized various strategies to manage stereochemistry:

Ring-Closing Metathesis (RCM): Some syntheses use RCM as a key step to form the cyclohexene ring, followed by stereoselective functionalization. mdpi.com

Substrate-Controlled Reactions: The inherent chirality of intermediates derived from starting materials like (-)-quinic acid is often used to direct the stereochemical outcome of subsequent reactions. researchgate.netcaldic.com For example, the reduction of an unstable β,γ-unsaturated enone intermediate with sodium borohydride was found to proceed with excellent stereoselectivity from the less hindered β-face. researchgate.netcaldic.com

Epoxide Ring-Opening: The regio- and stereo-controlled ring-opening of allylic and other epoxides is a recurring theme, allowing for the installation of hydroxyl and other functional groups with defined stereochemistry. mdpi.comresearchgate.net

Despite these advances, achieving high diastereoselectivity remains a hurdle. Some reported methodologies have suffered from poor diastereoselective control during crucial ring-closure steps, necessitating improvements for more efficient syntheses. rsc.org The development of novel reagents and catalytic systems that can predictably and efficiently control the stereochemical landscape of the this compound core continues to be an active area of research. rsc.orgacs.org

Table 1: Comparison of Key Stereoselective Reactions in this compound Synthesis

| Synthetic Approach | Key Reaction | Reagents/Catalyst | Stereochemical Outcome | Reference(s) |

| Donohoe's Synthesis | Hydrogen-bond-directed dihydroxylation | Osmium tetroxide (OsO₄), Me₃NO | Formation of a key cis,cis-triol intermediate | mdpi.com, researchgate.net |

| Usami's Synthesis | Reduction of β,γ-unsaturated enone | Sodium borohydride (NaBH₄) | Exclusive formation of the desired alcohol from the less hindered face | researchgate.net, caldic.com |

| Usami's Synthesis | Ring-opening of β-epoxide | - | Stereoselective formation of key intermediates | jst.go.jp |

| Hou's Synthesis | Diastereoselective vinylalumination | Vinylalane reagents | Controlled synthesis of Pericosine A, B, and C | dntb.gov.ua, acs.org |

| RCM Approach | Ring-Closing Metathesis | Grubbs catalyst | Formation of the cyclohexene core | mdpi.com |

A significant trend in modern organic synthesis is the move towards "greener" or more sustainable methods that avoid the use of highly toxic reagents. Early and effective syntheses of this compound and its analogues often relied on such reagents. A prominent example is the use of osmium tetroxide for dihydroxylation reactions. mdpi.comresearchgate.netresearchgate.net While highly effective for stereoselective oxidation, OsO₄ is volatile, expensive, and extremely toxic.

Innovations in this area focus on replacing such hazardous materials with safer and more environmentally benign alternatives. While literature specifically highlighting "toxic-reagent-free" syntheses of this compound is sparse, the evolution of synthetic strategies points towards this goal. For example, some approaches have sought to circumvent harsh conditions, such as those required for certain deprotection steps, which can lower yields and generate waste. rsc.org The development of chemoenzymatic methods, which utilize enzymes to perform key transformations, represents a powerful green alternative. rsc.org Biocatalytic oxidation of benzene (B151609) derivatives has been explored as a concise, albeit sometimes inefficient, route to pericosine-like structures, avoiding heavy-metal oxidants. rsc.org The continual refinement of synthetic routes, favoring catalytic methods and avoiding stoichiometric use of toxic heavy metals, is a key aspect of ongoing innovation in the field. acs.org

Preclinical Biological Activities and Molecular Target Research

In Vitro Cytotoxicity Research

The cytotoxic effects of Pericosine B have been evaluated in various cancer cell lines, with a particular focus on murine P388 lymphocytic leukemia cells and its selective action on certain human cancer cell lines.

Effect on Murine P388 Lymphocytic Leukemia Cells

This compound has demonstrated notable in vitro cytotoxicity against the murine P388 lymphocytic leukemia cell line. researchgate.netmdpi.comnih.govmdpi.comnih.govnih.govresearchgate.netsciforum.netrsc.org Research has established an effective dose (ED50) value of 4.0 µg/mL for this compound in inhibiting the growth of these cells. researchgate.netnih.govmdpi.comnih.gov

In comparative studies, the stereochemistry of the this compound molecule has been shown to be crucial for its cytotoxic activity. A synthetic C-6 epimer of natural this compound exhibited significantly weaker cytotoxicity against the P388 cell line, with a reported ED50 value of 17.8 µg/mL. nih.govnih.gov This highlights the importance of the specific stereochemical configuration of this compound for its biological action.

Table 1: In Vitro Cytotoxicity of this compound and its Epimer Against Murine P388 Lymphocytic Leukemia Cells

| Compound | ED50 (µg/mL) |

|---|---|

| This compound | 4.0 researchgate.netnih.govmdpi.comnih.gov |

| Synthetic C-6 epimer of this compound | 17.8 nih.govnih.gov |

Selective Growth Inhibition of Human Cancer Cell Lines (HBC-5, SNB-75)

While the pericosine family of compounds is known for its selective growth inhibition against certain human cancer cell lines, specific data for this compound is limited in the reviewed literature. researchgate.netsciforum.netrsc.org Its close structural analog, Pericosine A, has demonstrated selective and potent cytotoxicity against human breast cancer (HBC-5) and central nervous system cancer (SNB-75) cell lines. researchgate.netnih.gov This activity has been highlighted as a promising characteristic of the pericosine class of molecules. researchgate.netsciforum.netrsc.org However, direct experimental values for the selective growth inhibition of this compound against the HBC-5 and SNB-75 cell lines are not extensively detailed in the available research.

Enzyme Inhibitory Activity Research

Investigations into the enzyme inhibitory properties of this compound and its analogs have primarily centered on their effects on glycosidases, a class of enzymes involved in carbohydrate metabolism.

Glycosidase Inhibition Studies

The carbasugar structure of this compound suggests its potential as a glycosidase inhibitor. Research in this area has explored its inhibition profile against various glycosidases and compared its activity with its enantiomers and other analogs.

Studies on the pericosine family have revealed specific inhibitory activities against certain glycosidases. For instance, (-)-Pericosine A, a closely related compound, has been shown to inhibit α-glucosidase with an IC50 of 2.25 mM and β-galactosidase with an IC50 of 5.38 mM. researchgate.net While direct inhibitory data for this compound against a broad panel of glycosidases is not explicitly detailed, research on structurally related compounds provides strong indications of its potential activity.

Notably, studies on Pericosine E, a dimer containing a this compound-like moiety, have shown that compounds incorporating the (-)-pericosine B-like portion generally exhibit good inhibitory activity against α-glucosidase. nih.govmdpi.comsemanticscholar.org This suggests that the structural features of this compound are conducive to α-glucosidase inhibition. Further research is required to fully characterize the specific inhibition profile of this compound against a wider range of glycosidases.

The stereochemistry of pericosine analogs plays a significant role in their glycosidase inhibitory activity. In studies of Pericosine A, the (-)-enantiomer was found to be active against α-glucosidase and β-galactosidase, while the (+)-enantiomer was inactive against a panel of five glycosidases. researchgate.net

Furthermore, research on a series of 6-halo-substituted analogs of Pericosine A demonstrated that the inhibitory activity against α-glucosidase was generally greater for the (-)-enantiomers compared to their corresponding (+)-enantiomers. nih.gov For example, (-)-6-fluoropericosine A and (-)-6-bromopericosine A were more potent inhibitors than their (+) counterparts. nih.gov

In the context of Pericosine E analogs, which are composed of Pericosine A-like and this compound-like units, a comparative analysis revealed that the stereochemistry of the this compound moiety is a key determinant of α-glucosidase inhibitory activity. nih.govmdpi.comsemanticscholar.org Specifically, synthetic O-linked carbadisaccharides containing a (-)-pericosine B-like portion as the acceptor molecule generally demonstrated superior α-glucosidase inhibition. mdpi.comsemanticscholar.org Some of these analogs exhibited inhibitory potency significantly greater than the positive control, deoxynojirimycin. mdpi.comsemanticscholar.org Conversely, some analogs featuring the (+)-Pericosine B moiety displayed inhibitory activity against β-galactosidase. nih.gov This underscores the critical role of the stereochemical configuration of the this compound structure in determining the specific type and potency of glycosidase inhibition.

Molecular Mechanisms of Enzyme Inhibition

The investigation into how this compound and its related structures inhibit enzymes has been significantly advanced by computational methods, providing a window into the molecular interactions at play.

Insights from in silico Docking Studies (e.g., with α-glucosidase 3A4A crystal structure)

In silico molecular docking simulations have been instrumental in understanding the inhibitory mechanisms of pericosine derivatives against enzymes like α-glucosidase. nih.gov These computational studies utilize the three-dimensional crystal structure of the target enzyme, such as the widely used isomaltase from Saccharomyces cerevisiae (PDB code: 3A4A), to predict the binding conformation and affinity of a ligand. nih.govebi.ac.uk

For analogs of Pericosine E, which are constructed using a (−)-Pericosine B moiety, docking studies were performed to elucidate their interaction within the α-glucosidase active site. nih.govresearchgate.net The simulations showed that these inhibitors occupy the binding cavity, interacting with amino acid residues that are also important for binding the natural substrate. nih.gov This competitive mode of action, where the inhibitor vies for the same active site as the substrate, is a common mechanism for enzyme inhibition. patsnap.comsci-hub.se Such docking analyses provide critical information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. imist.ma

Proposed Role of Hydrogen Bonding and Substituent Effects on Activity

Research into analogs of this compound has highlighted the critical role of specific chemical groups and their ability to form hydrogen bonds. nih.gov A key finding emerged from comparing analogs where a chlorine atom at the C6 position was replaced by a methoxy (B1213986) group. nih.govnih.gov The chlorinated versions consistently showed more potent α-glucosidase inhibitory activity. nih.gov

Potential for Molecular Dynamics (MD) Simulations for Detailed Understanding

While static molecular docking provides a valuable snapshot of the binding pose, its accuracy is limited. nih.gov Researchers have noted that performing molecular dynamics (MD) simulations is a necessary next step to gain more detailed knowledge of the inhibitor-enzyme interaction. nih.gov MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time and accounting for the flexibility of both the enzyme and the inhibitor. mdpi.comrsc.org

This computational technique can reveal conformational changes and the stability of key interactions, such as hydrogen bonds, providing a more comprehensive understanding than docking alone. mdpi.com By simulating the movement of the inhibitor within the enzyme's binding pocket, MD can help validate docking predictions and offer deeper insights into the inhibitory mechanism. mdpi.comunideb.hu

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.orgoncodesign-services.com For the pericosine family, these studies involve synthesizing various analogs to identify the structural features essential for their inhibitory effects. researchgate.netnih.gov

Impact of Structural Modifications (e.g., C6-Methoxy Substitution vs. Chlorine Atom) on Biological Activity

A pivotal aspect of the SAR for pericosine-based compounds is the nature of the substituent at the C6 position. nih.gov Studies directly comparing analogs with a C6-chlorine atom to those with a C6-methoxy group have demonstrated a significant impact on α-glucosidase inhibitory activity. The replacement of the chlorine atom with a methoxy group generally leads to a substantial decrease in potency. nih.gov

For instance, the chlorinated analog (−)-5 is a potent α-glucosidase inhibitor, whereas its methoxy-containing counterpart, (−)-8, is approximately 600 times less active. nih.gov This dramatic difference underscores the critical role of the halogen in the compound's biological function, which, as noted previously, is likely due to its ability to form key hydrogen bonds within the enzyme's active site. nih.gov

Table 1: Comparison of α-Glucosidase Inhibitory Activity

| Compound | C6-Substituent | Relative Activity |

|---|---|---|

| Chlorinated Analogs | Chlorine | High |

| Methoxy Analogs | Methoxy | Low to Moderate |

This table illustrates the general finding that chlorinated pericosine analogs exhibit stronger α-glucosidase inhibition than their methoxylated counterparts. nih.gov

Design and Synthesis of this compound Analogs for SAR Elucidation

To systematically investigate these SARs, researchers have designed and synthesized numerous analogs. researchgate.netunisi.it A common strategy for creating Pericosine E analogs, which possess an O-linked carbadisaccharide structure, involves coupling reactions that utilize a (−)-Pericosine B moiety as an acceptor molecule. nih.govnih.gov

The synthesis of a library of sixteen Pericosine E analogs with a methoxy group at the C6 position, instead of a chlorine atom, was undertaken specifically to elucidate the corresponding structure-activity relationships. nih.govresearchgate.net This synthetic effort allowed for direct testing of how this single chemical modification affects glycosidase inhibitory activities. nih.gov Such studies, where parts of a lead molecule are systematically changed, are essential for optimizing biological activity and designing new, more potent inhibitors. nih.govunisi.itmdpi.com

Broader Research Applications and Potential Preclinical Utility (contextual)

While direct extensive research on this compound for a wide range of applications is still emerging, the broader family of pericosines and related carbasugar structures have been investigated for diverse potential uses. These studies provide a valuable context for the potential future investigation of this compound and its derivatives.

Investigations into Odor Neutralization of Sulfur-Containing Compounds (context from Pericosine A analogs)

Recent research has highlighted the potential of pericosine analogs, specifically Pericosine A, in the neutralization of malodorous sulfur-containing compounds. chembites.orgsci.newssciencenews.org Skunk spray, which contains potent organosulfur compounds like thiols and thioesters, presents a significant challenge for odor removal. chembites.orgnih.gov Studies have shown that Pericosine A, an electrophilic natural product, can effectively react with the nucleophilic thiols and thioacetates found in skunk spray. chembites.orgnih.gov This reaction, which proceeds via an SN2'-type mechanism, results in the formation of stable, odorless thioethers. nih.gov

The research demonstrated that Pericosine A and its synthetic analogues could chemically alter and neutralize the smelly compounds, a feat that many commercial "de-skunking" products fail to achieve. chembites.orgacs.org Furthermore, investigations into the safety profile of Pericosine A for this application revealed that it was non-irritating to skin and eye tissues in vitro, suggesting its potential as a safe and effective deodorizing agent. sci.newsnih.gov These findings open up potential commercial applications for pericosine-related compounds in developing new, non-toxic materials for neutralizing a range of noxious substances. sci.news This line of research, while focused on Pericosine A, provides a compelling rationale for exploring the capabilities of this compound and its analogs in similar applications.

Research on Carbasugar Precursors as Biofilm Inhibitors in Bacterial Systems (e.g., E. coli, MRSA)

Carbasugars, the class of compounds to which this compound belongs, are recognized for their potential as glycomimetics. Due to their structural similarity to natural carbohydrates, they can interfere with metabolic pathways or inhibit processes like biofilm formation in bacteria. researchgate.net Biofilms are a major concern in healthcare as they contribute to the persistence of antibiotic-resistant pathogens. mdpi.com

Research into carbasugar precursors (CSPs) has demonstrated their efficacy as biofilm inhibitors against problematic bacteria such as Escherichia coli (E. coli) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.netnih.gov One study showed that a specific carbasugar precursor, rac-7, could reduce biofilm formation by up to 70%. researchgate.netnih.gov Moreover, these CSPs exhibited a synergistic effect when combined with antibiotics. For instance, in MRSA, the combination of a CSP with the generally ineffective penicillin and streptomycin (B1217042) led to a significant reduction in bacterial viability. researchgate.netnih.gov This suggests that carbasugars could be developed as adjuvants to enhance the effectiveness of existing antibiotics against resistant bacteria. researchgate.net While this research did not use this compound directly, it establishes a strong precedent for investigating this compound and its derivatives as potential biofilm inhibitors and antibiotic adjuvants.

Preclinical Pharmacodynamic (PD) Studies for Understanding Drug Action

Preclinical pharmacodynamic (PD) studies are essential in drug discovery to understand how a compound affects the body. For cytotoxic natural products like the pericosines, these studies are crucial for elucidating their mechanisms of action and identifying their molecular targets. researchgate.netnih.gov Many natural products with promising anticancer activity in initial preclinical screenings ultimately show limited effectiveness in clinical trials. explorationpub.com A thorough understanding of a compound's pharmacodynamics can help bridge this gap.

For cytotoxic agents, preclinical PD studies often involve a battery of in vitro and in vivo tests to assess their effects on cancer cells and animal models. researchgate.net These studies help to establish the therapeutic window and to identify potential biomarkers of response. While many natural products are well-tolerated at pharmacological doses, it is the detailed understanding of their interaction with biological targets that is key to their successful development. researchgate.netnih.gov

In the context of this compound, which has shown significant cytotoxicity against the P388 lymphocytic leukemia cell line, further preclinical PD studies would be invaluable. nih.govmdpi.com Such studies would aim to identify the specific cellular pathways and molecular targets affected by this compound, which could explain its cytotoxic effects. This knowledge is fundamental for optimizing its structure to enhance efficacy and for designing rational combination therapies. mdpi.com The finding that the stereochemistry at the C-6 position of pericosine analogs significantly influences their cytotoxicity underscores the importance of detailed structure-activity relationship studies as part of the pharmacodynamic evaluation. nih.govmdpi.com

Data Tables

Table 1: Cytotoxicity of this compound and Related Compounds against P388 Murine Leukemia Cell Line

| Compound | ED₅₀ (µg/mL) |

| Natural this compound | 4.0 nih.govmdpi.comresearchgate.net |

| Synthetic (+)-Epimer of this compound | 17.8 nih.govmdpi.com |

| Pericosine A | 0.1 nih.govmdpi.comresearchgate.net |

| Pericosine C | 10.5 researchgate.net |

| Pericosine D | 3.0 nih.gov |

| Pericosine E | 15.5 researchgate.net |

Analytical Methodologies for Research and Characterization

X-ray Diffraction for Solid-State Structure Confirmation

The definitive, three-dimensional arrangement of atoms and the absolute stereochemistry of a molecule in the solid state are best determined through single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous proof of a compound's structure. However, its application is contingent upon the ability to grow high-quality, single crystals of the analyte, which can often be a challenging and sometimes insurmountable step.

In the context of Pericosine B, direct X-ray crystallographic analysis of the natural product itself has not been reported in the scientific literature. The difficulty in obtaining suitable crystals of this compound has meant that researchers have relied on other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to determine its relative stereochemistry. mdpi.comresearchgate.net

Despite the absence of a crystal structure for this compound, X-ray diffraction played a pivotal role in confirming its structure during its first total synthesis. In 1998, the research group led by T. J. Donohoe accomplished the first synthesis of (+)-Pericosine B. researchgate.netresearchgate.net A crucial element of this synthetic route was the unambiguous determination of the relative and absolute stereochemistry of their synthetic material. This was achieved by performing a single-crystal X-ray analysis on an advanced synthetic intermediate. researchgate.netresearchgate.netescholarship.org

This intermediate, once crystallized, provided the necessary template for X-ray diffraction analysis. The resulting crystallographic data unequivocally established its solid-state structure. By knowing the precise three-dimensional arrangement of this precursor, the stereochemistry of the subsequent and final product, (+)-Pericosine B, was confirmed with certainty. researchgate.netescholarship.org While the specific crystallographic data for this pivotal intermediate is not widely available in public databases, its analysis was the cornerstone in verifying the success of the synthetic strategy and confirming the structure of (+)-Pericosine B. researchgate.netescholarship.org

Continued Exploration of Biosynthetic Pathways of this compound

The biosynthetic pathway of this compound has not yet been fully elucidated. As a carbasugar, it is considered a shikimic acid analogue, suggesting its biosynthesis likely originates from or intersects with the shikimate pathway. nih.govnih.gov In plants and microbes, this pathway is the source of aromatic amino acids and other crucial metabolites. The biosynthesis of other complex natural products, such as terpenoids, involves precursor molecules like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) and a cascade of enzymatic reactions catalyzed by enzymes like cytochromes P450. mdpi.comnih.gov

Future research must focus on identifying the specific enzymatic steps and genetic machinery responsible for constructing the unique cyclohexenoid core of this compound. Understanding this pathway is critical, as it could enable the development of biotechnological production methods through metabolic engineering in microbial hosts. Such an approach could provide a more sustainable and scalable source of this compound compared to chemical synthesis or extraction from its natural source.

Development of More Convergent and Atom-Economical Synthetic Strategies

Existing total syntheses of pericosines, while successful in confirming structures, often involve lengthy, linear sequences. researchgate.netresearchgate.netrsc.org For instance, one reported synthesis of (-)-pericosine B was accomplished in nine steps from (-)-quinic acid. rsc.org Future synthetic efforts should prioritize the principles of green chemistry, specifically focusing on convergent and atom-economical strategies. primescholars.com

Atom Economy: This principle aims to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. nih.govrsc.org Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable to those that use stoichiometric reagents that are not incorporated into the product. nih.gov

Developing synthetic routes that are both convergent and atom-economical will be crucial for producing this compound and its analogues efficiently and sustainably, facilitating further biological studies and potential therapeutic development. researchgate.netresearchgate.net

Comprehensive Elucidation of Absolute Stereochemistry for All Pericosine Family Members

The stereochemistry of the pericosine family is complex and has been a subject of significant investigation, leading to structural revisions of some members, such as Pericosine A. nih.govresearchgate.net A particularly intriguing aspect of this family is that some members exist naturally as mixtures of enantiomers. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) analysis has provided direct evidence that natural this compound and Pericosine C are enantiomeric mixtures. nih.gov In contrast, other members like Pericosine D have been found to be pure enantiomers. researchgate.net

While the absolute configurations of several pericosines have been determined through total synthesis and analytical techniques, a comprehensive and unambiguous assignment for all known and newly discovered family members is still required. researchgate.netmdpi.com This is fundamentally important because the three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. ox.ac.ukwikipedia.org A complete stereochemical map of the pericosine family is a prerequisite for understanding their structure-activity relationships.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity and Potency

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). Studies on the pericosine family have already shown that small structural modifications can significantly impact biological activity. For example, the stereochemistry at the C-6 position of this compound has been shown to be critical for its cytotoxicity, as a synthetic C-6 epimer displayed significantly weaker activity. researchgate.netresearchgate.net

Future work should focus on the rational design and synthesis of novel this compound analogues. This can be achieved by modifying various positions on the cyclohexene (B86901) core, such as by introducing different halogen atoms or other functional groups. Research on Pericosine A has demonstrated the feasibility of this approach, where 6-halo-substituted analogues were synthesized and evaluated, revealing that bromo- and iodo-congeners retained antitumor activity similar to the parent compound. nih.gov By creating a library of this compound analogues, it may be possible to develop compounds with improved potency, greater selectivity for cancer cells over healthy cells, and more favorable pharmacological properties. researchgate.net

Deeper Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

While this compound exhibits significant cytotoxicity, its precise mechanism of action at the molecular level remains largely unknown. researchgate.net Studies on the most potent member of the family, Pericosine A, have indicated that it can inhibit key cellular targets such as protein kinase EGFR and human topoisomerase II. mdpi.comresearchgate.net It is plausible that this compound shares similar targets, but dedicated mechanistic studies are required for confirmation.

Future research must aim to unravel the molecular and cellular events that follow treatment with this compound. This involves identifying its direct binding partners and understanding how it perturbs cellular signaling pathways to induce cell death.

Computational chemistry offers powerful tools to investigate molecular interactions and properties in silico. nih.gov These methods can provide valuable insights that complement experimental work. csustan.edu

Molecular Docking: This technique can be used to predict the binding orientation of this compound to the active sites of known anticancer targets, such as EGFR and topoisomerase II, providing hypotheses about its direct molecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-protein complex over time, helping to assess the stability of the interaction and identify key binding residues.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of this compound and its analogues. researchgate.netresearchgate.net This can help explain why certain structural modifications enhance or diminish biological activity.

By integrating these computational approaches, researchers can build detailed models of this compound's mechanism of action, guiding the design of more effective analogues.

The biological activity of a compound is often the result of its interaction with multiple cellular targets and the subsequent modulation of complex signaling networks. While initial studies have implicated EGFR and topoisomerase II as potential targets for the pericosine family, it is crucial to conduct unbiased, large-scale screening to identify additional molecular targets for this compound. researchgate.netresearchgate.net

Furthermore, research should investigate the impact of this compound on major signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. nih.govnih.govresearchgate.net Understanding how this compound affects these critical networks will provide a more comprehensive picture of its anticancer activity and may reveal novel therapeutic strategies or opportunities for combination therapies.

Future Research Directions and Challenges

While initial studies have established the cytotoxic potential of Pericosine B, its journey from a natural product isolate to a potential therapeutic agent is still in its nascent stages. The future of this compound research is contingent on addressing several key challenges and exploring new scientific avenues. These include a deeper investigation into its broader biological effects, the development of scalable synthetic methodologies, and the fostering of interdisciplinary research collaborations.

Q & A

Q. What are the foundational methods for isolating Pericosine B from natural sources, and how do cytotoxicity assays guide this process?

this compound is isolated from fungal strains like Periconia byssoides using bioactivity-guided fractionation. The process involves:

- Culturing the fungus in seawater-based media for 4 weeks, followed by ethyl acetate extraction of mycelia .

- Sequential chromatography (Sephadex LH-20, silica gel, reverse-phase HPLC) guided by cytotoxicity assays against P388 murine leukemia cells .

- Critical step: Active fractions are tracked via in vitro cytotoxicity assays to prioritize purification efforts .

Q. Which spectroscopic techniques are essential for elucidating the planar structure of this compound?

Key methods include:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) analyses to assign proton and carbon signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of functional groups like hydroxyl and carboxylate moieties .

Q. How can researchers design initial biological activity studies for this compound?

- Use standardized cytotoxicity assays (e.g., P388 cell line) to validate bioactivity .

- Compare results with known analogs (e.g., pericosines A, C–E) to establish structure-activity relationships (SAR) .

- Include positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. What methodological challenges arise in determining the stereochemistry of this compound, and how can they be resolved?

Challenges include torsional strain in the cyclohexenoid core and overlapping NMR signals. Solutions involve:

- NOESY/ROESY : Detect spatial proximity of protons (e.g., H-3/H-5 in acetonide derivatives) .

- Long-range coupling analysis : Use J-values (e.g., J3–4 = 5.7 Hz) to infer dihedral angles .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for pericosine E .

Q. How can synthetic routes to this compound be optimized to address low yields in key steps?

- Mechanistic studies : Investigate SN2′ vs. [3,3]-sigmatropic rearrangement pathways using isotopic labeling .

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups to stabilize intermediates during chlorination .

- Catalysis : Explore enantioselective methods (e.g., Sharpless epoxidation) to improve stereochemical control .

Q. What strategies are effective for resolving contradictions in structural data between early and recent studies?

- Comparative synthesis : Prepare proposed structures (e.g., compound 7 vs. pericosine C) and compare spectroscopic data .

- Specific rotation analysis : Detect enantiomeric mixtures (e.g., natural vs. synthetic pericosine C) to validate purity .

- Critical literature review : Re-examine historical data using modern computational tools (e.g., DFT-NMR prediction) .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Standardized protocols : Document cell culture conditions (e.g., media pH, incubation time) and assay replicates .

- Data transparency : Publish raw NMR/MS spectra and cytotoxicity IC50 values in supplementary materials .

- Collaborative validation : Cross-verify results with independent labs using shared reference samples .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

- Feasible : Prioritize synthetic steps with >40% yield (e.g., chlorination of intermediate 79) .

- Novel : Focus on underexplored bioactivities (e.g., EGFR inhibition) rather than redundant cytotoxicity studies .

- Ethical : Use in vitro models to minimize animal testing in preliminary toxicity screens .

Q. What experimental design principles mitigate biases in comparative studies of this compound analogs?

Q. How can interdisciplinary approaches (e.g., computational chemistry + synthetic biology) enhance this compound research?

- Docking studies : Predict binding modes with EGFR or topoisomerase II using AutoDock/Vina .

- Biosynthetic gene cluster analysis : Identify fungal genes responsible for cyclohexenoid core synthesis .

- Machine learning : Train models to predict SAR from existing cytotoxicity datasets .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Q. How should researchers address limitations in spectral data interpretation for this compound derivatives?

- Hybrid approaches : Combine NMR data with X-ray crystallography for ambiguous stereocenters .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.